(Pyr11)-Amyloid b-Protein (11-40)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Pyr11)-Amyloid b-Protein (11-40)” is a peptide that has garnered immense attention in the scientific community due to its potential implications in various fields of research and industry. It is available in the form of a white lyophilized powder .

Synthesis Analysis

The synthesis of “(Pyr11)-Amyloid b-Protein (11-40)” involves standard chemical peptide synthesis, peptide modification, peptide libraries, and recombinant peptide expression .Molecular Structure Analysis

The molecular formula of “(Pyr11)-Amyloid b-Protein (11-40)” is C143H226N38O39S. It has a molecular weight of 3133.6 g/mol.Physical And Chemical Properties Analysis

“(Pyr11)-Amyloid b-Protein (11-40)” is a white lyophilized powder . Its physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

1. Role in Alzheimer's Disease

Amyloid β-protein, particularly its truncated forms like (Pyr11)-Amyloid β-Protein (11-40), is closely linked to Alzheimer's disease. These peptides are present in the neuritic plaques, neurofibrillary tangles, and cerebrovascular deposits in patients with Alzheimer's disease and Down's syndrome, suggesting a potential role in the disease's pathogenesis (Tanzi et al., 1988).

2. Interaction with Cellular Proteins

The (Pyr11)-Amyloid β-Protein (11-40) and similar peptides show specific interaction with various proteins, such as X11 protein. The phosphotyrosine-binding domain (PTB) of the X11 protein binds to regions of β-amyloid precursor protein (βAPP) involved in receptor internalization, suggesting a mechanism by which amyloid β-protein could influence cellular processes (Zhang et al., 1997).

3. Modulation of Amyloid Precursor Protein Metabolism

Studies have shown that X11α, a neuronal cytosolic adaptor protein, binds to the amyloid precursor protein (APP) and regulates its metabolism. This interaction affects the generation of soluble APP and Aβ peptides, including Aβ40 and Aβ42, which are components of amyloid plaques in Alzheimer’s disease brain (Borg et al., 1998).

4. Oligomer Formation and Toxicity

The (Pyr11)-Amyloid β-Protein (11-40) has been studied for its role in oligomer formation, which is linked to toxicity in Alzheimer’s disease. The truncated forms of this peptide have shown increased oligomerization propensity and distinct structural characteristics compared to the full-length peptides, which might be related to their increased toxicity (Meral & Urbanc, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C143H226N38O39S/c1-24-78(19)117(138(214)154-65-106(188)160-92(52-70(3)4)128(204)166-91(48-51-221-23)126(202)175-111(72(7)8)136(212)152-62-104(186)150-63-108(190)174-113(74(11)12)141(217)179-116(77(17)18)143(219)220)181-142(218)118(79(20)25-2)180-120(196)80(21)157-105(187)64-151-121(197)86(40-32-34-49-144)163-132(208)98(58-102(147)184)170-135(211)100(67-182)161-107(189)66-153-137(213)112(73(9)10)176-134(210)99(59-110(193)194)171-124(200)90(44-47-109(191)192)162-119(195)81(22)158-127(203)94(54-82-36-28-26-29-37-82)168-129(205)95(55-83-38-30-27-31-39-83)172-139(215)115(76(15)16)178-133(209)93(53-71(5)6)167-122(198)87(41-33-35-50-145)164-123(199)89(42-45-101(146)183)165-130(206)96(56-84-60-148-68-155-84)169-131(207)97(57-85-61-149-69-156-85)173-140(216)114(75(13)14)177-125(201)88-43-46-103(185)159-88/h26-31,36-39,60-61,68-81,86-100,111-118,182H,24-25,32-35,40-59,62-67,144-145H2,1-23H3,(H2,146,183)(H2,147,184)(H,148,155)(H,149,156)(H,150,186)(H,151,197)(H,152,212)(H,153,213)(H,154,214)(H,157,187)(H,158,203)(H,159,185)(H,160,188)(H,161,189)(H,162,195)(H,163,208)(H,164,199)(H,165,206)(H,166,204)(H,167,198)(H,168,205)(H,169,207)(H,170,211)(H,171,200)(H,172,215)(H,173,216)(H,174,190)(H,175,202)(H,176,210)(H,177,201)(H,178,209)(H,179,217)(H,180,196)(H,181,218)(H,191,192)(H,193,194)(H,219,220)/t78-,79-,80-,81-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,111-,112-,113-,114-,115-,116-,117-,118-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXXUMLEJRQLQZ-JUNKFJHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C5CCC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C143H226N38O39S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3133.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Pyr11)-Amyloid b-Protein (11-40) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

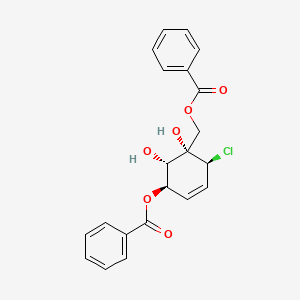

![4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]](/img/structure/B1494764.png)

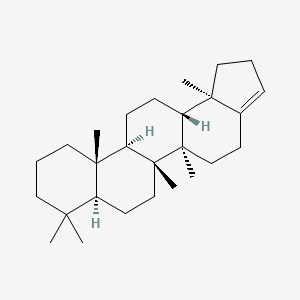

![(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1494787.png)

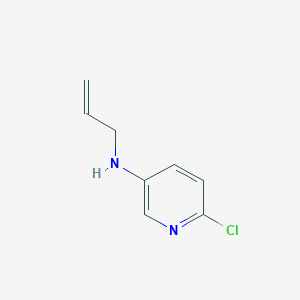

![9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-1H-benzo[f][2]benzofuran-3-one](/img/structure/B1494804.png)